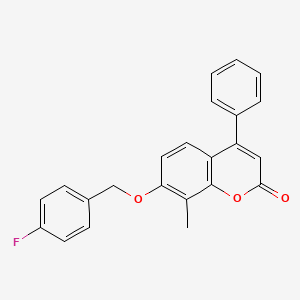
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavones. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
科学的研究の応用
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
作用機序
The exact mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
One advantage of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and cancer development. This makes 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one a potentially useful tool for studying the complex interactions between these pathways. However, one limitation of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
将来の方向性
There are several potential future directions for research on 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, which could increase its availability for research and potential clinical applications. Another area of interest is the investigation of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one and to determine its safety and efficacy in humans.
合成法
The synthesis of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-fluorobenzyl alcohol with 2-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to a Friedel-Crafts reaction with phenylacetyl chloride to yield the intermediate compound. This intermediate is further reacted with methyl magnesium bromide to form the final product, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. The overall yield of this process is approximately 35%.
特性
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBDBAIUNYGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
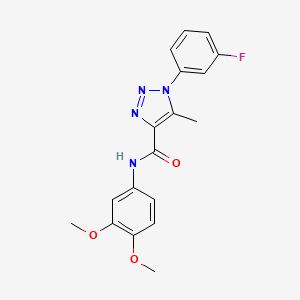
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
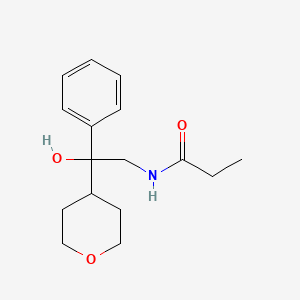
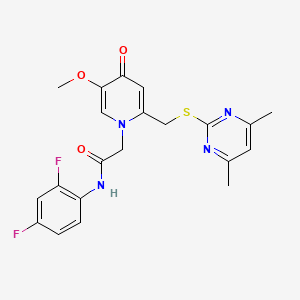
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
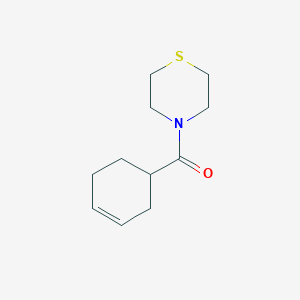
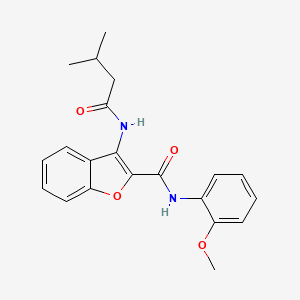
![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)
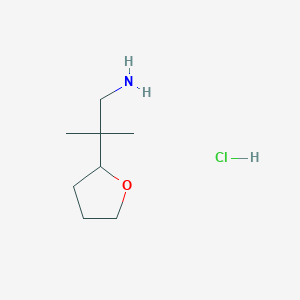
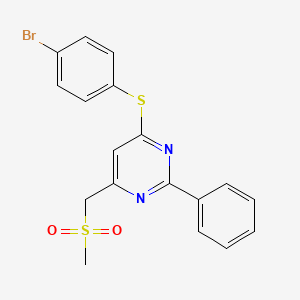
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)